5-Benzyl-2-bromo-thiazole

Palladium catalysis Nucleophilic aromatic substitution Cross-coupling kinetics

5-Benzyl-2-bromo-thiazole is the preferential C-2 functionalizable scaffold for medicinal chemistry and sequential cross-coupling programs. Unlike its C-5 regioisomer, the C-2 bromide exhibits a weaker C-Br bond (established by Parkanyi et al.), ensuring chemoselective oxidative addition for ordered Suzuki-Miyaura or Negishi couplings without protecting-group strategies. The benzyl C-5 appendage (ΔLogP ~+0.2-+0.4 vs. phenyl) improves conformational flexibility and target binding, as validated by Finiuk et al. (PMID: 30130258), where derived N-(5-benzylthiazol-2-yl)-carboxamides showed ~20-fold greater cytotoxicity than temozolomide in glioblastoma models. This superior reactivity profile cannot be matched by 2-chloro or C-5 bromo analogs simply by adjusting stoichiometry.

Molecular Formula C10H8BrNS
Molecular Weight 254.15 g/mol
Cat. No. B13028939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-2-bromo-thiazole
Molecular FormulaC10H8BrNS
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CN=C(S2)Br
InChIInChI=1S/C10H8BrNS/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2
InChIKeyNSWUTFNQGGJUGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-2-bromo-thiazole: Technical Baseline and Procurement-Relevant Identity


5-Benzyl-2-bromo-thiazole (CAS 1196153-11-3; molecular formula C₁₀H₈BrNS; MW 254.15 g/mol) is a disubstituted monocyclic thiazole heterocycle bearing a bromine atom at the C-2 position and a benzyl substituent at the C-5 position . It belongs to the class of 2-halogenothiazole building blocks widely employed in palladium-catalyzed cross-coupling chemistries and medicinal chemistry scaffold derivatization [1]. Its closest commercially relevant analogs include 5-benzyl-2-chlorothiazole (CAS 1196156-46-3), 2-bromo-5-phenylthiazole (CAS 133311-51-0), parent 2-bromothiazole (CAS 3034-53-5), and the regioisomeric 4-benzyl-5-bromo-1,3-thiazole (CAS 2230803-02-6). For scientific procurement, the critical differentiation question is whether the specific C-2 bromo + C-5 benzyl substitution pattern offers quantifiable advantages over these alternatives in synthetic efficiency, downstream derivatizability, or pharmacological lead potential [2].

Why 5-Benzyl-2-bromo-thiazole Cannot Be Interchanged with In-Class Analogs


Substituting 5-benzyl-2-bromo-thiazole with a seemingly similar thiazole building block introduces measurable differences in at least three domains that directly affect synthetic and pharmacological outcomes. First, the C-2 halogen identity (Br vs. Cl) dictates leaving-group ability in nucleophilic aromatic substitution and oxidative addition rates in Pd-catalyzed cross-coupling, where aryl bromides consistently outperform aryl chlorides [1]. Second, the positional isomerism of the bromine substituent (C-2 vs. C-5) alters C-Br ground-state bond strength and thus chemoselectivity during sequential functionalization — a distinction empirically established by photodebromination kinetics [2]. Third, the benzyl vs. phenyl nature of the C-5 appendage affects logP, conformational entropy, and the CH₂ spacer's capacity to engage in hydrophobic packing within biological targets, directly influencing the ADME profile of derived lead compounds [3]. None of these parameters can be recovered simply by adjusting stoichiometry or reaction conditions when using a different analog.

Quantitative Differentiation Evidence for 5-Benzyl-2-bromo-thiazole vs. Closest Analogs


C-2 Bromo vs. C-2 Chloro Leaving-Group Reactivity Advantage in Cross-Coupling Chemistry

5-Benzyl-2-bromo-thiazole possesses a C-2 bromine atom, which is a demonstrably superior leaving group in both nucleophilic substitution and Pd(0)-catalyzed oxidative addition compared to the C-2 chlorine atom of its direct analog 5-benzyl-2-chlorothiazole (CAS 1196156-46-3). The canonical halide leaving-group order (I⁻ > Br⁻ > Cl⁻ > F⁻) is well-established for aliphatic and aromatic substrates and has been kinetically confirmed for the thiazole series specifically [1]. Bosco et al. demonstrated that 2-halogenothiazoles undergo nucleophilic displacement with benzenethiolate ion, where the reaction rate is governed by the halide identity. In Pd-catalyzed Suzuki-Miyaura and Negishi couplings, aryl bromides react under milder conditions (lower temperature, lower catalyst loading) than aryl chlorides, translating to higher functional group tolerance and reduced byproduct formation [2]. This means a researcher using 5-benzyl-2-bromo-thiazole rather than the 2-chloro analog can achieve comparable or superior coupling yields under less forcing conditions .

Palladium catalysis Nucleophilic aromatic substitution Cross-coupling kinetics

C-2 Bromine vs. C-5 Bromine Bond Lability: Regioisomeric Differentiation Validated by Photochemical Kinetics

The position of the bromine substituent on the thiazole ring fundamentally determines its reactivity in both photochemical and thermal transformations. Parkanyi et al. (Heterocycles, 1984) established through photodebromination experiments and mass spectrometric analysis that the C-Br bond reactivity order in bromothiazoles is: 2-bromothiazole > 5-bromothiazole ≫ 4-bromothiazole, a trend that directly reflects ground-state C-Br bond strengths [1]. This finding has direct practical consequences: 5-benzyl-2-bromo-thiazole (bromine at C-2) presents a more labile carbon-halogen bond than its regioisomer 4-benzyl-5-bromo-1,3-thiazole (bromine at C-5, CAS 2230803-02-6). In sequential Pd-catalyzed cross-coupling strategies where chemoselectivity between halogenated positions is required, the C-2 bromide undergoes oxidative addition preferentially, enabling ordered, iterative coupling sequences without protecting-group manipulation [2]. The C-5 benzyl group in the target compound remains intact during C-2 functionalization, whereas the reverse regioisomer (Br at C-5) places the reactive halogen at a position that is both electronically deactivated and sterically more hindered [3].

Regioselective functionalization C-Br bond strength Sequential cross-coupling

Biological Scaffold Validation: Glioma Cytotoxicity Advantage of 5-Benzylthiazole-2-carboxamide Derivatives Over Clinical Benchmarks

The 5-benzylthiazole scaffold — directly accessible from 5-benzyl-2-bromo-thiazole via nucleophilic displacement of the C-2 bromine with amines — has yielded derivatives with striking cytotoxicity advantages against glioblastoma cell lines. Finiuk et al. (Anticancer Drugs, 2019; PMID: 30130258) reported that N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (compound 5) exhibited approximately 20-fold higher cytotoxicity toward human glioblastoma U251 and T98G cells compared to temozolomide (TMZ, the first-line clinical agent), and approximately 2-fold higher activity than doxorubicin (Dox) [1]. The mechanism involved PARP1 and caspase 3 cleavage-dependent apoptosis, Bax/Bim upregulation, phospho-ERK1/2 downregulation, reactive oxygen species production, and DNA single-strand break formation — notably without direct DNA intercalation, suggesting a non-genotoxic mode of action [1]. Separately, 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells with IC₅₀ values in the micromolar range, acting through DNA single-strand breakage and fragmentation without direct DNA binding [2]. These data collectively validate the 5-benzylthiazole-2-substituted template as a productive pharmacophore for anticancer lead generation with a differentiated mechanism from classical DNA-damaging agents [3].

Anticancer Glioblastoma Apoptosis induction 5-Benzylthiazole pharmacophore

Theoretical Reactivity Hierarchy Confirms C-2 as the Electronically Privileged Substitution Position

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels on a comprehensive series of 2-, 4-, and 5-substituted thiazole derivatives established a clear reactivity hierarchy: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles for electrophilic attack at the pyridine-type nitrogen atom, as quantified by Fukui function (fₖ⁻) values [1]. Electron-donating substituents at any position enhance this reactivity through resonance effects. In the context of 5-benzyl-2-bromo-thiazole, the electron-withdrawing bromine at C-2 polarizes the ring and increases electrophilicity at adjacent positions, while the electron-donating benzyl group at C-5 contributes to a push-pull electronic system that further modulates reactivity [2]. By contrast, in 4-benzyl-5-bromo-thiazole (the regioisomer), the bromine at C-5 resides at a position with intrinsically lower Fukui reactivity, and the benzyl at C-4 is less able to contribute to the push-pull effect [1]. This computational ranking provides a mechanistic rationale for why C-2-functionalized thiazoles consistently demonstrate richer and more predictable reactivity in both electrophilic and nucleophilic chemistry [3].

DFT calculation Fukui function Electrophilic reactivity Structure-activity relationship

Physicochemical Differentiation: Benzyl vs. Phenyl at C-5 Alters Lipophilicity, Flexibility, and ADME-Relevant Parameters

The C-5 benzyl substituent in 5-benzyl-2-bromo-thiazole (MW 254.15, C₁₀H₈BrNS) introduces a methylene (CH₂) spacer between the thiazole core and the phenyl ring, structurally and physicochemically distinguishing it from 2-bromo-5-phenylthiazole (MW 240.12, C₉H₆BrNS, XLogP ~3.6) where the phenyl group is directly attached at C-5 [1]. The CH₂ spacer increases the rotatable bond count from 1 to 2, adds conformational flexibility, and incrementally raises both molecular weight (+14 Da) and calculated lipophilicity . In the context of the closely related 5-benzyl-2-chlorothiazole, the measured LogP is 3.39 ; the bromo analog is expected to exhibit a marginally higher value due to the increased polarizability of bromine. These differences are pharmacologically meaningful: the benzyl group's conformational freedom can enable induced-fit binding modes within hydrophobic enzyme pockets that the rigid phenyl analog cannot access, while the altered logP directly influences membrane permeability, plasma protein binding, and metabolic clearance rates of derived lead compounds .

Lipophilicity Drug-likeness ADME optimization Conformational analysis

Natural Product Scaffold Precedent: Peganumal Alkaloids Validate the 5-Benzylthiazole Pharmacophore

The 5-benzylthiazole core is not merely a synthetic construct; it occurs naturally in the peganumal alkaloids (peganumal A and B), the first thiazole natural products isolated from the genus Peganum (Peganum harmala L.) [1]. Han et al. (Applied Sciences, 2022) achieved the first total synthesis of both peganumals, constructing the 5-benzylthiazole skeleton via Hantzsch thiazole synthesis from an α-bromoaldehyde intermediate — the same retrosynthetic logic that positions 5-benzyl-2-bromo-thiazole as a logical building block [1]. The α-bromination step proceeded in 60% yield, and the overall eight-step sequence delivered peganumal A in 17.5% and peganumal B in 25.7% overall yield [2]. While the isolated peganumals showed only modest antiproliferative activity against HL-60, PC-3, and SGC-7901 cell lines, their natural occurrence provides a validated starting point for scaffold-hopping and diversity-oriented synthesis programs that use 5-benzyl-2-bromo-thiazole as a key intermediate for installing diverse C-2 substituents [3].

Natural product Total synthesis Hantzsch thiazole Pharmacophore validation

Optimal Scientific and Industrial Application Scenarios for 5-Benzyl-2-bromo-thiazole Based on Differentiated Evidence


Medicinal Chemistry Lead Generation: Synthesis of 5-Benzylthiazole-2-carboxamide Anticancer Libraries

5-Benzyl-2-bromo-thiazole is the preferred starting material for constructing focused libraries of N-(5-benzylthiazol-2-yl)-carboxamides for anticancer screening. The C-2 bromine undergoes efficient nucleophilic displacement with primary amines or Pd-catalyzed amination to install diverse C-2 substituents, while the C-5 benzyl group contributes to target binding. As demonstrated by Finiuk et al. (PMID: 30130258), derivatives from this scaffold achieve ~20-fold greater cytotoxicity than temozolomide in glioblastoma models [1]. The C-2 bromo provides superior reactivity compared to the 2-chloro analog, enabling broader amine scope under milder conditions, which is critical when working with precious or sensitive amine building blocks [2].

Iterative Cross-Coupling for Bithiazole and Polyheterocycle Construction

For synthetic programs requiring chemoselective, sequential Pd-catalyzed cross-coupling on the thiazole ring, 5-benzyl-2-bromo-thiazole offers a decisive advantage over its C-5 bromo regioisomer. The C-2 bromide undergoes preferential oxidative addition in the first coupling step due to its intrinsically weaker C-Br bond, as established by Parkanyi et al. (Heterocycles, 1984) [1]. This enables ordered Suzuki-Miyaura, Negishi, or Stille couplings to construct unsymmetrical 2,5-diarylthiazoles without protecting-group strategies. The benzyl group at C-5 remains inert under standard cross-coupling conditions, serving as a stable placeholder that can be retained in the final target or further elaborated post-coupling [2].

ADME Optimization of Phenylthiazole Lead Series via Benzyl-for-Phenyl Substitution

When a medicinal chemistry program has identified a 2-bromo-5-phenylthiazole-derived lead with promising potency but suboptimal pharmacokinetics, 5-benzyl-2-bromo-thiazole provides a direct replacement that increases conformational flexibility (2 rotatable bonds vs. 1) and lipophilicity (estimated ΔLogP ≈ +0.2 to +0.4) without altering the core heterocycle [1]. The additional CH₂ spacer can improve induced-fit binding, modulate metabolic soft spots, and fine-tune the balance between permeability and solubility — a strategy consistent with established SAR findings in phenylthiazole antibacterial programs where lipophilic tail modification dramatically altered potency and selectivity profiles [2].

Natural-Product-Inspired Diversity-Oriented Synthesis Leveraging the Peganumal Scaffold

The natural occurrence of peganumals A and B validates the 5-benzylthiazole core as a biologically relevant pharmacophore [1]. 5-Benzyl-2-bromo-thiazole serves as an advanced intermediate for diversity-oriented synthesis programs that aim to improve upon the modest native antiproliferative activity of the peganumals through systematic C-2 diversification. The bromine atom at C-2 can be replaced with amines, thiols, boronic acids, or alkynes via well-precedented coupling chemistries, generating compound collections that explore chemical space around a validated natural scaffold — a strategy with higher probability of identifying development candidates compared to fully synthetic scaffolds lacking natural precedent [2].

Quote Request

Request a Quote for 5-Benzyl-2-bromo-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.